molecular formula C19H24N2O3 B2614179 4-(tert-butyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide CAS No. 1797333-87-9

4-(tert-butyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide

Cat. No.: B2614179
CAS No.: 1797333-87-9
M. Wt: 328.412
InChI Key: DQKZLQPXQDLJHI-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the versatility of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry. For example, studies have shown that nucleophilic substitutions of the benzene ring can proceed under mild conditions with aromatic amines and alcohols, leading to azocarboxamides when aliphatic amines are used. Moreover, the tert-butyloxycarbonylazo group has been found to enable the generation of aryl radicals through radical reactions, including oxygenation, halogenation, and aryl-aryl coupling (Jasch, Höfling, & Heinrich, 2012).

Polymer Science

In polymer science, the synthesis and properties of new polyamides derived from tert-butyl compounds have been extensively studied. These compounds are used to produce polyamides with high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. For instance, polyamides synthesized from 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene and aromatic dicarboxylic acids have shown promising properties, including high glass transition temperatures and stability at elevated temperatures (Liaw & Liaw, 1998).

Organic Chemistry and Radical Reactions

The reactivity of tert-butoxy radicals with phenols has been compared to the reactions of carbonyl triplets, revealing efficient pathways to generate corresponding phenoxy radicals. This process is significantly influenced by the solvent, with polar solvents decreasing the reactivity due to strong hydrogen bonding (Das et al., 1981).

Medicinal Chemistry Applications

While the direct applications of "4-(tert-butyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide" in medicinal chemistry were not found in the search, related structures have been explored for their potential in drug development. For instance, benzimidazole derivatives have been discovered as potent and orally bioavailable renin inhibitors, highlighting the relevance of structurally related compounds in therapeutic applications (Tokuhara et al., 2018).

Properties

IUPAC Name

4-tert-butyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)15-9-7-14(8-10-15)18(24)20-12-16(22)13-21-11-5-4-6-17(21)23/h4-11,16,22H,12-13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKZLQPXQDLJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.